2-Oxo-cyclopentanepropionic acid
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Overview
Description
2-Oxo-cyclopentanepropionic acid, also known as 2-Oxocyclopentanepropanoic acid, is an organic compound with the molecular formula C8H12O3. It is characterized by a cyclopentane ring with a ketone group and a propionic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-cyclopentanepropionic acid can be achieved through several methods. One common approach involves the reaction of dumasin with morpholine, followed by the addition of acrylate. This mixture undergoes a thermal reaction to form the propionic acid and its ester, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method. This method ensures that the source of raw materials is abundant and the reaction conditions are moderate. The process is simplified for industrial applications, making it easy to operate and yielding a high product output (greater than or equal to 90%) .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-cyclopentanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties .
Scientific Research Applications
2-Oxo-cyclopentanepropionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-cyclopentanepropionic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. Its effects are mediated through interactions with enzymes and other proteins, which can alter metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentane ring.
Propanoic acid: A carboxylic acid with a simpler structure.
2-Oxocyclopentanecarboxylic acid: A similar compound with a carboxylic acid group instead of a propionic acid side chain.
Uniqueness
2-Oxo-cyclopentanepropionic acid is unique due to its combination of a cyclopentane ring, a ketone group, and a propionic acid side chain. This structure provides it with distinct chemical properties and reactivity compared to its simpler analogs .
Properties
CAS No. |
3296-45-5 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-(2-oxocyclopentyl)propanoic acid |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(7)4-5-8(10)11/h6H,1-5H2,(H,10,11) |
InChI Key |
QKUUVUYXBIXFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCC(=O)O |
Origin of Product |
United States |
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